An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
An In-depth Technical Guide to 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide. As a substituted benzenesulfonamide, this compound holds potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. This document synthesizes available data on its structure, physicochemical characteristics, synthesis, and reactivity. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery, enabling informed decisions in experimental design and application.
Introduction: The Sulfonamide Scaffold in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotic sulfa drugs. Beyond this historical significance, the benzenesulfonamide moiety is a privileged scaffold, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and its capacity to form crucial hydrogen bonds with biological targets. 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a member of this important class of compounds, featuring a substitution pattern that offers multiple avenues for further chemical modification, making it a molecule of significant interest for synthetic chemists.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the known and inferred physicochemical characteristics of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide.
Nomenclature and Structure
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IUPAC Name: 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide[1]
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CAS Number: 127-53-7[2]
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Molecular Formula: C₁₀H₁₃ClN₂O₄S[2]
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Molecular Weight: 292.74 g/mol [2]
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Synonyms: [(4-chloro-3-nitrophenyl)sulfonyl]diethylamine, N,N-Diethyl-3-nitro-4-chlorobenzenesulfonamide[1][3]
The structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and an N,N-diethylsulfonamide group. The relative positions of these substituents—particularly the electron-withdrawing nitro and chloro groups—significantly influence the reactivity of the aromatic ring and the properties of the sulfonamide moiety.
Physicochemical Data Summary
While specific experimental data for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is not extensively published, properties can be reliably inferred from closely related analogs and computational models. The following table summarizes these key properties.
| Property | Value / Observation | Source / Rationale |
| Physical State | Expected to be a crystalline solid at room temperature. | Based on the solid nature of the parent amide, 4-chloro-3-nitrobenzenesulfonamide.[4] |
| Melting Point | Estimated to be in the range of 60-80 °C. | The analogous N,N-dimethyl compound has a melting point of 70 °C. The parent amide melts at a much higher 175-176 °C due to intermolecular hydrogen bonding.[4] |
| Boiling Point | High, with an estimated value >380 °C. | The N,N-dimethyl analog has a boiling point of 387.3 °C. Decomposition may occur at such high temperatures. |
| Solubility | Limited solubility in water. Soluble in polar organic solvents. | The parent amide has low water solubility but is more soluble in polar organic solvents.[4] The diethyl groups increase lipophilicity, likely further reducing water solubility. |
| pKa | The sulfonamide nitrogen is non-acidic. | Unlike primary or secondary sulfonamides, the tertiary sulfonamide nitrogen lacks a proton to donate. |
| XLogP3 | 2.2 | Computationally predicted value indicating moderate lipophilicity.[1] |
Synthesis and Purification
The synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a straightforward process rooted in well-established sulfonyl chloride chemistry. The primary route involves the reaction of a sulfonyl chloride precursor with a secondary amine.
Synthetic Pathway Overview
The logical and most common synthetic approach proceeds in two main stages:
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Chlorosulfonation: Synthesis of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, from 2-chloronitrobenzene.
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Amination: Reaction of the sulfonyl chloride with diethylamine to form the final tertiary sulfonamide.
Caption: General two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of substituted benzenes.[5][6]
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Reaction Setup: To a flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl), add chlorosulfonic acid (4-5 molar equivalents).
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Reactant Addition: Cool the chlorosulfonic acid in an ice bath and slowly add 2-chloronitrobenzene (1 molar equivalent) with continuous stirring.
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Reaction Progression: After the addition is complete, gradually heat the mixture. A typical heating profile involves holding the temperature at 100°C, then 110°C, and finally 120-130°C for several hours until the evolution of HCl gas subsides.[6]
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Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.
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Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a non-polar solvent like petroleum ether.[5]
Step 2: Synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
This amination is a classic example of nucleophilic acyl substitution at a sulfonyl center.[7]
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Reaction Setup: Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
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Amine Addition: Cool the solution in an ice bath. Add diethylamine (at least 2 molar equivalents) dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, 1 equivalent of diethylamine can be used with 1 equivalent of a non-nucleophilic base like triethylamine.
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Reaction Completion: Stir the mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with three protons exhibiting distinct splitting patterns due to their ortho, meta, and para relationships. The diethyl group should present as a quartet (for the -CH₂- protons) and a triplet (for the -CH₃ protons), characteristic of an ethyl group coupled to each other.
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¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, nitro, and sulfonamide substituents. Two additional signals would be present for the ethyl carbons of the diethylamino group.
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IR Spectroscopy: Key infrared absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹). Strong bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group would also be prominent (around 1530 cm⁻¹ and 1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Potential Applications
The chemical reactivity of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is dictated by its three key functional components: the nitro group, the chloro group, and the sulfonamide-substituted aromatic ring.
Caption: Key reactivity sites on the molecule.
Key Reactions
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it unmasks a versatile amino group, enabling the synthesis of a wide range of derivatives through acylation, alkylation, or diazotization reactions.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group is activated towards SNAr by the presence of the strongly electron-withdrawing nitro and sulfonamide groups. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionalities onto the aromatic ring.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive building block for:
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Scaffold Decoration: Its multiple functional handles allow for the systematic exploration of chemical space around the benzenesulfonamide core. The ability to perform sequential reactions—for instance, SNAr followed by nitro reduction and subsequent amidation—enables the construction of complex molecules with potential biological activity.
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Intermediate for Azo Dyes: The parent compound, 4-chloro-3-nitrobenzenesulfonamide, is noted as an intermediate for azo dyes.[8] The amine derived from the reduction of the nitro group can be diazotized and coupled to form azo compounds, suggesting a similar application for this diethyl derivative in creating specialized dyes or functional materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is not widely available, hazard information can be extrapolated from related compounds like 4-chloro-3-nitrobenzenesulfonamide.
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General Hazards: Compounds of this class are typically irritants. Skin and eye contact should be avoided.[4] Inhalation of dust should be minimized.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a chemical intermediate with considerable potential for applications in synthetic chemistry. Its value lies in the strategic placement of reactive functional groups on a stable benzenesulfonamide scaffold. The ability to selectively modify the nitro and chloro substituents provides a robust platform for generating diverse molecular architectures. This guide has consolidated the available and inferred knowledge on this compound to provide a solid foundation for its use in research, with the ultimate aim of facilitating the discovery and development of new chemical entities.
References
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Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved January 5, 2026, from [Link]
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Pharmaffiliates. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved January 5, 2026, from [Link]
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